molecular formula C12H20O3 B13208145 Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13208145
M. Wt: 212.28 g/mol
InChI Key: MPCLRCRVHKZOBI-UHFFFAOYSA-N
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Description

Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound characterized by a bicyclic structure where an oxygen-containing ring (oxirane) is fused to a cyclohexane ring via a spiro carbon atom. The molecule features an ethyl ester group at position 2 and methyl substituents at positions 4 and 6 of the spiro system.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-4-14-11(13)10-12(15-10)6-5-8(2)7-9(12)3/h8-10H,4-7H2,1-3H3

InChI Key

MPCLRCRVHKZOBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCC(CC2C)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

Purification and Characterization

Purification of the synthesized compound is generally achieved by silica gel column chromatography using solvent gradients such as cyclohexane/ethyl acetate/methanol mixtures or dichloromethane-based solvent systems. Characterization involves:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) to confirm the spirocyclic framework and methyl substituents.
  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for purity assessment.
  • Crystallization to obtain analytically pure solid samples.

Summary Table of Preparation Methods

Method Type Key Reagents Conditions Advantages Limitations
Sulfur ylide-mediated cyclization Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate, trimethylsulfoxonium iodide Mild heat, base Direct ring formation, moderate yield Multi-step, sensitive reagents
Base-mediated alkylation Ethyl carbamate, potassium tert-butoxide, spirocyclic precursor High temperature (130 °C), inert atmosphere Straightforward, moderate yield Long reaction time, purification needed
Flow synthesis Precursor in conc. H2SO4, ethanol-water 120 °C, 5 bar, continuous flow Scalable, reproducible Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones

    Reduction: Reduction reactions can yield alcohols or other reduced forms

    Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)

    Reducing agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Solvents: Common solvents include dichloromethane, ethanol, and water

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can produce carboxylic acids or ketones

    Reduction: Can yield alcohols or alkanes

    Substitution: Can result in various substituted derivatives

Scientific Research Applications

Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

The following analysis compares Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate with structurally related spirocyclic esters, focusing on molecular features, physicochemical properties, and commercial availability.

Structural Analogues and Substituent Effects
Compound Name Molecular Formula Molecular Weight Substituent Positions Key Structural Differences Reference
This compound C₁₁H₁₈O₃ 198.26 (calc.) 4,6-dimethyl Reference compound; ethyl ester at position 2
Mthis compound C₁₀H₁₆O₃ 184.23 (calc.) 4,6-dimethyl Methyl ester instead of ethyl ester
Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate C₁₁H₁₈O₄ 214.26 5,7-dimethyl Additional oxygen in the spiro ring (1,6-dioxa)
Ethyl 2-butyl-1-oxaspiro[2.5]octane-2-carboxylate C₁₄H₂₄O₃ 240.34 2-butyl Butyl substituent at position 2
Ethyl 2-heptyl-1-oxaspiro[2.5]octane-2-carboxylate C₁₇H₃₀O₃ 282.42 2-heptyl Heptyl chain at position 2

Key Observations :

  • Ester Group Variation : Replacing the ethyl ester (C₂H₅) with a methyl ester (CH₃) reduces molecular weight by ~14 Da (e.g., Methyl 4,6-dimethyl analog, ).
  • Spiro Ring Modification : The 1,6-dioxaspiro analog () introduces an additional oxygen atom, increasing polarity and molecular weight (214.26 vs. 198.26 for the target compound) .
  • Alkyl Chain Length : Increasing the alkyl chain at position 2 (e.g., butyl or heptyl in ) significantly elevates molecular weight and likely alters lipophilicity.
Physicochemical Properties

Limited data are available for direct comparisons:

  • Boiling Points: Not reported for most analogs, except for Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (also unspecified, ).
  • Storage Conditions: No specific storage guidelines are provided for the target compound or its analogs, suggesting standard handling protocols may apply .
Commercial Availability
  • Ethyl 2-butyl-1-oxaspiro[2.5]octane-2-carboxylate : Available commercially (CAS 922713-06-2), though pricing and stock details are unspecified .

Biological Activity

Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

  • Molecular Formula : C12_{12}H20_{20}O3_3
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 1483641-30-0

The biological activity of this compound can be attributed to its structural characteristics, particularly the spirocyclic framework which is known to influence various biological interactions. The compound's activity is primarily linked to its ability to interact with enzymes and receptors in biological systems.

Enzymatic Interactions

Research indicates that compounds with the 1-oxaspiro[2.5]octane moiety exhibit significant interactions with epoxide hydrolases. For instance, studies have shown that yeast epoxide hydrolase (YEH) preferentially hydrolyzes O-axial C3 epimers of 1-oxaspiro[2.5]octanes more rapidly than their O-equatorial counterparts, suggesting a stereochemical preference that enhances biological activity . This enzymatic interaction highlights the potential for this compound to act as a substrate or inhibitor in metabolic pathways.

Antimicrobial Properties

There is emerging interest in the antimicrobial properties of spirocyclic compounds. While direct studies on this compound are scarce, related compounds have been identified as effective against various bacterial strains . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways.

Case Studies and Research Findings

Study FocusFindingsReference
Enzymatic HydrolysisO-Axial C3 epimers hydrolyzed faster than O-equatorial counterparts by YEH
Neurotrophic EffectsEnhances neurite outgrowth in neuronal cultures
Antimicrobial ActivityRelated compounds exhibit efficacy against bacterial strains

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